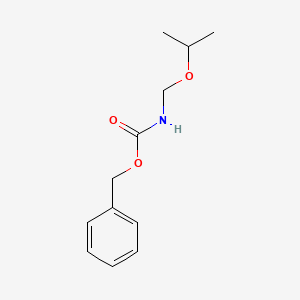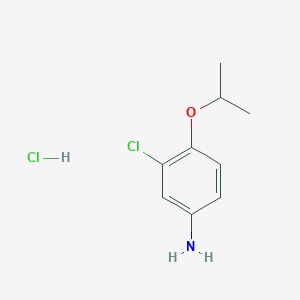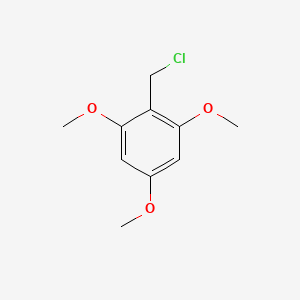
2-(クロロメチル)-1,3,5-トリメトキシベンゼン
概要
説明
“2-(Chloromethyl)-1,3,5-trimethoxybenzene” is a chloromethyl compound. Chloromethyl compounds are often used in organic synthesis . They are typically used as alkylating agents or for introducing protecting groups .
Synthesis Analysis
While specific synthesis methods for “2-(Chloromethyl)-1,3,5-trimethoxybenzene” are not available, chloromethylation reactions often involve the use of a catalyst and are carried out under acidic conditions .Molecular Structure Analysis
The molecular structure of “2-(Chloromethyl)-1,3,5-trimethoxybenzene” would likely involve a benzene ring substituted with chloromethyl and methoxy groups. The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis
Chloromethyl compounds can participate in a variety of chemical reactions. For example, they can act as alkylating agents in organic synthesis . The specific reactions “2-(Chloromethyl)-1,3,5-trimethoxybenzene” would undergo depend on the reaction conditions and other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Chloromethyl)-1,3,5-trimethoxybenzene” would depend on its specific structure. Factors such as melting point, molecular weight, and solubility could be determined through experimental analysis .作用機序
The mechanism of action of 2-(Chloromethyl)-1,3,5-trimethoxybenzene is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS). ROS are known to cause oxidative stress, which can lead to cell damage and death. By inhibiting the production of ROS, the compound may help to reduce oxidative stress and prevent cell damage.
Biochemical and Physiological Effects:
Studies have shown that 2-(Chloromethyl)-1,3,5-trimethoxybenzene has significant biochemical and physiological effects. The compound has been found to have antioxidant and anti-inflammatory properties, which may help to reduce oxidative stress and inflammation in the body. Additionally, the compound has been found to have neuroprotective effects, which may help to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of using 2-(Chloromethyl)-1,3,5-trimethoxybenzene in lab experiments is its potential as a candidate for the development of new drugs. The compound has been found to have significant antioxidant and anti-inflammatory properties, making it a potential candidate for the development of drugs for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand the compound's mechanism of action and potential applications.
将来の方向性
There are several future directions for the research on 2-(Chloromethyl)-1,3,5-trimethoxybenzene. One of the most promising directions is the development of new drugs for the treatment of various diseases. The compound's antioxidant and anti-inflammatory properties make it a potential candidate for the development of drugs for the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the compound's mechanism of action and potential applications. Further research is also needed to explore the compound's potential as a candidate for the development of new materials and catalysts.
科学的研究の応用
抗がん剤の合成
2-(クロロメチル)-1,3,5-トリメトキシベンゼン: は、新規抗がん剤の合成に用いられます。 これは、4-アニリノキナゾリン骨格の調製における重要な中間体として役立ちます 。これらの骨格は、インビトロで有望な抗がん活性を示す化合物の開発において重要です。
MRI造影剤の開発
この化合物は、Gd3+ジエチレントリアミンペンタ酢酸ビスアミド錯体の合成に関与しています。 これらの錯体は、Zn2±感受性磁気共鳴画像法(MRI)造影剤として重要です 。これにより、MRIスキャン品質が向上し、さまざまな健康状態の正確な診断に役立ちます。
有機合成における触媒
これは、塩基触媒によるアルキル化反応における試薬として作用します。 例えば、これは、p-tert-ブチルカリックス6アレーンおよびp-tert-ブチルカリックス5アレーンのDMF(ジメチルホルムアミド)中でのアルキル化に用いられます。これは、有機合成プロセスにおける重要なステップです 。
有機金属化合物の合成
2-(クロロメチル)-1,3,5-トリメトキシベンゼン: は、さまざまな有機金属化合物の合成における反応物です。 これらの化合物は、触媒および材料科学の分野で重要な役割を果たします 。
クロロメチル化反応
この化合物は、クロロメチル化反応に用いられます。これは、芳香族化合物を改変して、ファインケミカル、医薬品、およびポリマーを生成するために不可欠です 。このプロセスは、幅広い特殊な材料の生成において基本的なものです。
生化学研究
生化学研究において、これは、さまざまな基質にクロロメチル基を導入するための試薬として役立ちます。これは、生化学的経路や反応の研究に不可欠となる可能性があります 。
官能基化ビルディングブロックの合成
この化合物は、2-ヒドロキシメチル-4(3H)-キナゾリノンおよび2-ホルミル-4(3H)-キナゾリノンに変換されます。これらは、生物活性化合物の設計に用いられる官能基化ビルディングブロックです 。
環境ハザードの低減
これは、化学プロセスにおける高腐食性で有害な酸触媒をより環境に優しい代替物に置き換えることを目的とした研究努力の一部です 。
Safety and Hazards
特性
IUPAC Name |
2-(chloromethyl)-1,3,5-trimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXFEGKXRSNKTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655889 | |
| Record name | 2-(Chloromethyl)-1,3,5-trimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96428-90-9 | |
| Record name | 2-(Chloromethyl)-1,3,5-trimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



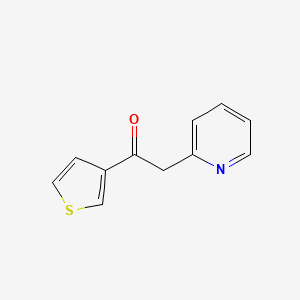
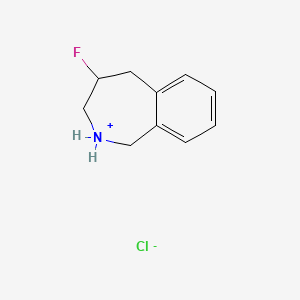
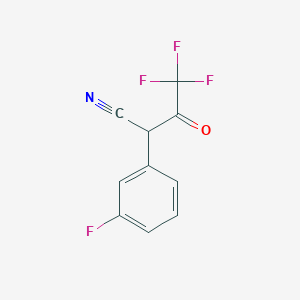


amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1497964.png)
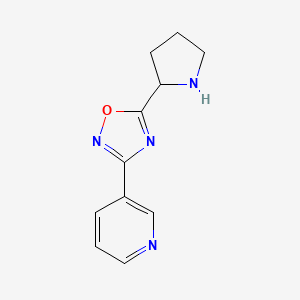
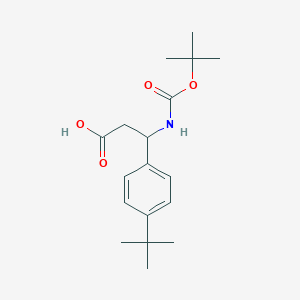
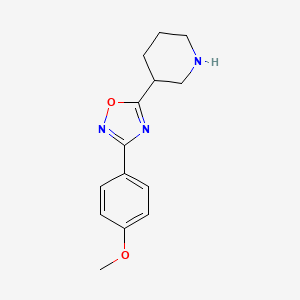
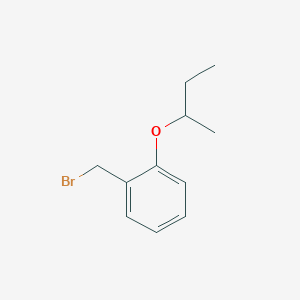
![6-Chloro-3-thiophen-2-YL-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B1497981.png)
amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1497983.png)
